molecular formula C22H21BrN2O2 B3311240 1-[(4-bromophenyl)methyl]-2-oxo-N-[4-(propan-2-yl)phenyl]-1,2-dihydropyridine-3-carboxamide CAS No. 946256-00-4

1-[(4-bromophenyl)methyl]-2-oxo-N-[4-(propan-2-yl)phenyl]-1,2-dihydropyridine-3-carboxamide

Cat. No.: B3311240
CAS No.: 946256-00-4
M. Wt: 425.3 g/mol
InChI Key: HZHLKCOTWJFHLM-UHFFFAOYSA-N
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Description

1-[(4-Bromophenyl)methyl]-2-oxo-N-[4-(propan-2-yl)phenyl]-1,2-dihydropyridine-3-carboxamide is a dihydropyridine-based carboxamide derivative. Its core structure features a 1,2-dihydropyridine ring substituted at position 1 with a 4-bromobenzyl group and at position 3 with a carboxamide moiety linked to a 4-isopropylphenyl group.

Properties

IUPAC Name

1-[(4-bromophenyl)methyl]-2-oxo-N-(4-propan-2-ylphenyl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21BrN2O2/c1-15(2)17-7-11-19(12-8-17)24-21(26)20-4-3-13-25(22(20)27)14-16-5-9-18(23)10-6-16/h3-13,15H,14H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZHLKCOTWJFHLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)C2=CC=CN(C2=O)CC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of Suzuki-Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions . This reaction typically employs palladium catalysts and boron reagents to form carbon-carbon bonds.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-[(4-bromophenyl)methyl]-2-oxo-N-[4-(propan-2-yl)phenyl]-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the bromophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like sodium hydroxide (NaOH) and halogenating agents are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

1-[(4-bromophenyl)methyl]-2-oxo-N-[4-(propan-2-yl)phenyl]-1,2-dihydropyridine-3-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s potential biological activities make it a candidate for studying enzyme interactions and cellular processes.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[(4-bromophenyl)methyl]-2-oxo-N-[4-(propan-2-yl)phenyl]-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The following compounds share structural motifs with the target molecule, enabling comparative analysis:

Table 1: Structural Comparison of Dihydropyridine Carboxamides
Compound Name Core Structure Position 1 Substituent Position 3 Carboxamide Substituent Key Features
Target Compound 1,2-Dihydropyridine 4-Bromobenzyl 4-Isopropylphenyl Bromine atom for lipophilicity; isopropyl group for steric bulk
N-(3-Bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide 1,2-Dihydropyridine None (H at position 1) 3-Bromo-2-methylphenyl Bromine at meta position; methyl group enhances planarity
6-{[2-(4-Bromophenyl)-2-oxoethyl]thio}-5-cyano-4-(2-furyl)-N-(2-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxamide 1,4-Dihydropyridine Thioether-linked 4-bromophenyl 2-Methoxyphenyl Thioether bridge; cyano and furyl groups for electronic modulation

Key Observations :

  • Substitution at Position 1 : The target compound’s 4-bromobenzyl group distinguishes it from analogs like , which lacks substitution at position 1. This group may enhance membrane permeability due to bromine’s lipophilic character.
  • Carboxamide Substituents : The 4-isopropylphenyl group in the target compound introduces steric bulk compared to the smaller 3-bromo-2-methylphenyl in . This could influence binding pocket interactions in biological targets.
  • Core Modifications: The 1,4-dihydropyridine derivative in includes a thioether linkage and cyano group, which alter electronic properties and metabolic stability compared to the 1,2-dihydropyridine core of the target compound.

Tautomerism and Conformational Analysis

  • Keto-Amine vs. Hydroxy-Pyridine Tautomers : The compound in exists exclusively in the keto-amine tautomeric form, stabilized by intramolecular hydrogen bonding (N–H⋯O). This contrasts with hydroxy-pyridine tautomers, which are less common in similar dihydropyridines . The target compound’s tautomeric preference remains unstudied but could mirror this behavior due to structural similarities.
  • Planarity and π-Conjugation: The near-planar conformation observed in (dihedral angle: 8.38° between aromatic rings) suggests extended π-conjugation via the amide bridge.

Pharmacological Implications (Inferred)

While direct data for the target compound are lacking, insights from analogs suggest:

  • Kinase Inhibition Potential: The 1,4-dihydropyridine in shares structural motifs with kinase inhibitors (e.g., cyclin-dependent kinases), where thioether and cyano groups modulate ATP-binding pocket interactions.
  • Metabolic Stability : Deuteration strategies (e.g., ) improve metabolic stability in carboxamide derivatives. The target compound’s bromine and isopropyl groups may similarly resist oxidative metabolism.
  • Solubility and Bioavailability : The isopropyl group in the target compound may reduce aqueous solubility compared to methoxy or methyl substituents in and .

Biological Activity

1-[(4-bromophenyl)methyl]-2-oxo-N-[4-(propan-2-yl)phenyl]-1,2-dihydropyridine-3-carboxamide (CAS No. 946256-00-4) is a complex organic compound notable for its unique structural features, including a bromophenyl group, a dihydropyridine ring, and a carboxamide moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anti-inflammatory applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. These interactions can alter enzymatic activity or receptor signaling pathways, leading to various biological effects. For instance, the compound may inhibit pro-inflammatory cytokine release or exhibit antimicrobial properties by disrupting bacterial cell walls or metabolic processes.

Biological Activity Overview

The biological activities of this compound have been evaluated through various studies:

Antimicrobial Activity

Studies have demonstrated that derivatives of this compound exhibit significant antimicrobial properties. The minimum inhibitory concentration (MIC) values indicate effectiveness against various pathogens. For example, derivatives similar to this compound have shown MIC values ranging from 0.22 to 0.25 μg/mL against certain strains of Staphylococcus aureus and Staphylococcus epidermidis .

Anti-inflammatory Activity

Research indicates that the compound may also possess anti-inflammatory properties. In vitro studies have shown that it can inhibit the expression of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in macrophage cell lines when stimulated with lipopolysaccharide (LPS) . This suggests a potential therapeutic role in conditions characterized by excessive inflammation.

Case Studies and Research Findings

StudyFindings
Antimicrobial Evaluation Compound derivatives exhibited MIC values between 0.22–0.25 μg/mL against Staphylococcus species .
Anti-inflammatory Effects Inhibition of IL-6 and TNF-α expression in J774A.1 cells; improved symptoms in LPS-induced acute lung injury mice .
Pharmacokinetics Compound 13a demonstrated a half-life (T½) of 11.8 hours and a bioavailability (F) of 36.3% .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(4-bromophenyl)methyl]-2-oxo-N-[4-(propan-2-yl)phenyl]-1,2-dihydropyridine-3-carboxamide
Reactant of Route 2
Reactant of Route 2
1-[(4-bromophenyl)methyl]-2-oxo-N-[4-(propan-2-yl)phenyl]-1,2-dihydropyridine-3-carboxamide

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